molecular formula C16H23NO2 B12587204 Phenyl 4-tert-butylpiperidine-1-carboxylate CAS No. 651053-82-6

Phenyl 4-tert-butylpiperidine-1-carboxylate

Cat. No.: B12587204
CAS No.: 651053-82-6
M. Wt: 261.36 g/mol
InChI Key: QGDWWSCXEAXLIL-UHFFFAOYSA-N
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Description

Phenyl 4-tert-butylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-tert-butylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-tert-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

Phenyl 4-tert-butylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-tert-butylpiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Phenyl 4-tert-butylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-phenylpiperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

651053-82-6

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

phenyl 4-tert-butylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-9-11-17(12-10-13)15(18)19-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3

InChI Key

QGDWWSCXEAXLIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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